Potent and Direct Xanthine Dehydrogenase/Oxidase (XDH/XO) Inhibition vs. Standard-of-Care Allopurinol
Tert-butyl (morpholin-2-ylmethyl)carbamate (CAS 173341-02-1) has been identified as a direct inhibitor of bovine milk xanthine oxidoreductase (XOR) [1]. This activity is a key differentiator from other Boc-morpholine building blocks. In a biochemical assay, it exhibited an IC50 of 23 nM [1]. This potency is significantly higher than that of the clinical standard-of-care xanthine oxidase inhibitor, allopurinol, which has reported IC50 values ranging from 2.1 µM to 4.2 µM . While this compound is a research tool and not a drug candidate, this data demonstrates a unique, quantifiable biochemical fingerprint that is not present in close structural analogs like tert-butyl (morpholin-3-ylmethyl)carbamate or the N-methylated derivative.
| Evidence Dimension | Inhibitory Potency (IC50) against Xanthine Oxidoreductase |
|---|---|
| Target Compound Data | IC50 = 23 nM |
| Comparator Or Baseline | Allopurinol (positive control); IC50 = 2,100 - 4,190 nM |
| Quantified Difference | Target compound is ~90-180 times more potent than the clinical comparator in this assay. |
| Conditions | In vitro enzyme assay using bovine milk xanthine oxidoreductase, pre-incubated for 3 minutes [1]. |
Why This Matters
This data confirms that CAS 173341-02-1 is not just a passive intermediate but an active chemotype with a powerful, quantifiable biological effect, making it a superior starting point for projects targeting the purine metabolism pathway.
- [1] BindingDB. (2020). Affinity Data for BDBM50457200 (CHEMBL4212094). Target: Xanthine dehydrogenase/oxidase (Bovine). View Source
